N-Dodecoxycarbonylvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecoxycarbonylvaline, also known as N-Dodecanoyl-L-valine or N-Dodecanoylvaline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This molecule is a derivative of the amino acid valine, with a dodecanoyl group attached to the amino group of the valine residue.
Mechanism of Action
The mechanism of action of N-Dodecoxycarbonylvaline is not well understood. However, it is believed that the dodecanoyl group attached to the amino group of the valine residue interacts with the hydrophobic regions of the lipid bilayer, causing a change in the membrane structure. This change in the membrane structure may lead to altered membrane permeability and ion channel activity.
Biochemical and Physiological Effects:
N-Dodecoxycarbonylvaline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this molecule can inhibit the activity of proteases and phospholipases, which are involved in a variety of cellular processes. N-Dodecoxycarbonylvaline has also been shown to have antimicrobial properties, inhibiting the growth of both gram-negative and gram-positive bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Dodecoxycarbonylvaline in lab experiments is its ability to modify the hydrophobicity of peptides and proteins. This modification can be useful in the study of membrane proteins and lipid-based drug delivery systems. However, one limitation of using N-Dodecoxycarbonylvaline is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-Dodecoxycarbonylvaline. One area of interest is the development of new lipid-based drug delivery systems that incorporate this molecule. Additionally, further studies are needed to fully understand the mechanism of action of N-Dodecoxycarbonylvaline and its potential applications in the study of membrane proteins.
Synthesis Methods
The synthesis of N-Dodecoxycarbonylvaline can be achieved through the reaction of dodecanoyl chloride with L-valine in the presence of a base such as triethylamine. The reaction takes place at room temperature and is complete within a few hours. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
N-Dodecoxycarbonylvaline has a wide range of applications in scientific research. One of its primary uses is in the synthesis of peptides and proteins. The dodecanoyl group attached to the amino group of the valine residue provides hydrophobicity to the molecule, which is useful in the synthesis of membrane proteins. This molecule is also used as a surfactant in the preparation of liposomes and other lipid-based drug delivery systems.
properties
CAS RN |
158961-81-0 |
---|---|
Product Name |
N-Dodecoxycarbonylvaline |
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(2S)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m0/s1 |
InChI Key |
KFXDHGFKZUDVAR-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |
Other CAS RN |
158961-81-0 |
synonyms |
DDCV compound N-((dodecyloxy)carbonyl)valine N-dodecoxycarbonylvaline N-dodecoxycarbonylvaline, (D)-isomer R-DDCV S-DDCV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.